Bis(2-methoxyethyl) sulfate

Vue d'ensemble

Description

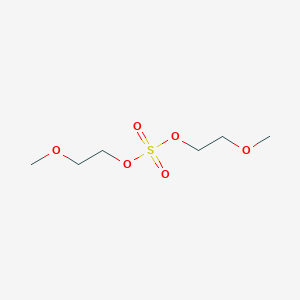

Bis(2-methoxyethyl) sulfate is an organic compound with the chemical formula C6H14O6S. It is a colorless liquid that is soluble in water and organic solvents. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bis(2-methoxyethyl) sulfate can be synthesized through the reaction of 2-methoxyethanol with sulfuric acid. The reaction typically involves mixing 2-methoxyethanol with concentrated sulfuric acid under controlled temperature conditions to avoid excessive heat and potential side reactions. The reaction proceeds as follows:

2CH3OCH2CH2OH+H2SO4→(CH3OCH2CH2)2SO4+2H2O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where 2-methoxyethanol and sulfuric acid are continuously fed into the system. The reaction mixture is maintained at an optimal temperature to ensure complete conversion of the reactants. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

Bis(2-methoxyethyl) sulfate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-methoxyethanol and sulfuric acid.

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.

Oxidation and Reduction: While this compound itself is not typically involved in oxidation-reduction reactions, its derivatives can undergo such reactions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions under mild conditions.

Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate conditions (e.g., temperature, solvent).

Major Products Formed

Hydrolysis: 2-methoxyethanol and sulfuric acid.

Substitution: Various substituted products depending on the nucleophile used.

Applications De Recherche Scientifique

Bis(2-methoxyethyl) sulfate is used in several scientific research applications, including:

Chemistry: As a reagent in organic synthesis for the preparation of various compounds.

Biology: In biochemical studies to modify proteins or other biomolecules.

Medicine: Potential use in drug formulation and delivery systems.

Industry: Used as a solvent or intermediate in the production of other chemicals.

Mécanisme D'action

The mechanism of action of bis(2-methoxyethyl) sulfate involves its ability to act as a sulfate donor in chemical reactions. It can transfer the sulfate group to other molecules, thereby modifying their chemical structure and properties. This transfer is facilitated by the nucleophilic attack on the sulfur atom, leading to the formation of new sulfate esters or other derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Bis(2-methoxyethyl) ether:

Bis(2-ethoxyethyl) ether: Similar in structure but with ethoxy groups instead of methoxy groups.

Diethylene glycol dimethyl ether: Another ether compound used as a solvent.

Uniqueness

Bis(2-methoxyethyl) sulfate is unique due to its sulfate group, which imparts different chemical reactivity compared to ethers. This makes it valuable in specific applications where sulfate transfer or modification is required.

Activité Biologique

Bis(2-methoxyethyl) sulfate, also known as diglyme sulfate, is an organic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including toxicity, cytotoxicity, and potential therapeutic applications.

- Chemical Formula : CHOS

- Molecular Weight : 178.25 g/mol

- Structure : Contains two methoxyethyl groups attached to a sulfate moiety.

Biological Activity Overview

This compound exhibits various biological activities that can be categorized into toxicity profiles and potential therapeutic effects.

Toxicity and Safety Profiles

Research indicates that this compound has a low acute toxicity profile but may exhibit significant chronic effects. Key findings include:

- Acute Toxicity : Studies have shown low acute oral, dermal, and inhalational toxicity in animal models .

- Sub-chronic Effects : In repeated dose studies on rats, significant decreases in thymus and testes weights were observed at high doses (1000 mg/kg), indicating potential endocrine disruption .

- Developmental Toxicity : Teratogenic effects were noted at lower doses, with malformations primarily affecting skeletal structures in developing embryos .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the impact of this compound on various cell lines:

- In Vitro Assays : A study reported significant cytotoxic effects against human cancer cell lines using the MTT assay. The compound induced apoptosis in A549 (lung cancer) and CaCo-2 (colon cancer) cell lines .

- Mechanism of Action : The compound was found to inhibit interleukin release significantly, suggesting an anti-inflammatory mechanism .

Case Studies

Several case studies have investigated the biological activities of this compound:

-

Study on Reproductive Toxicity : A study involving pregnant rats demonstrated that this compound administered during gestation resulted in reduced fetal weights and skeletal malformations .

Dose (mg/kg) Observations 100 Slight decrease in hemoglobin levels 250 Testicular weight reduction 1000 Severe developmental malformations - Cytotoxicity Evaluation : In a recent investigation, this compound was tested against various cancer cell lines. The results indicated that it significantly induced early apoptosis in treated cells compared to controls .

Propriétés

IUPAC Name |

bis(2-methoxyethyl) sulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6S/c1-9-3-5-11-13(7,8)12-6-4-10-2/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMUCAJQIYCOJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOS(=O)(=O)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.